![molecular formula C20H28N2O8 B1203247 3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid CAS No. 82768-33-0](/img/structure/B1203247.png)

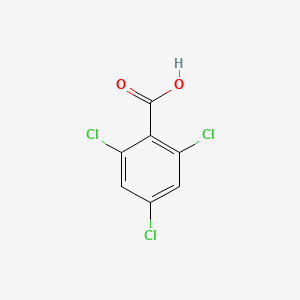

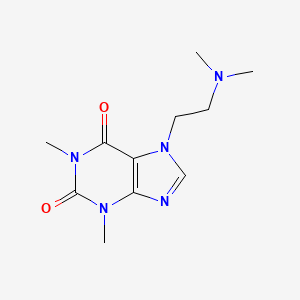

3-Amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid

Overview

Description

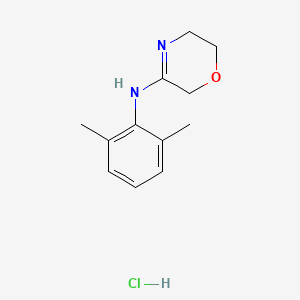

Amicoumacin B is a natural product belonging to the class of dihydroisocoumarin antibiotics. It is primarily isolated from Gram-positive bacteria such as Bacillus and Nocardia species . This compound exhibits a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . Amicoumacin B has garnered significant attention due to its potential therapeutic applications, particularly in combating antibiotic-resistant bacterial infections .

Scientific Research Applications

Amicoumacin B has a wide range of scientific research applications:

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions

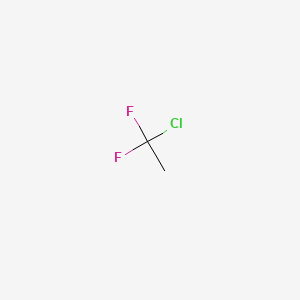

The synthesis of Amicoumacin B involves a series of intricate steps. One efficient method for synthesizing the amino acid component of Amicoumacin B is through the formation of a dihydrooxazine intermediate via intramolecular conjugate addition . This method ensures complete stereoselectivity and involves the use of δ-trichloroacetimidoyloxy-α,β-unsaturated ester obtained from a known 4,6-O-p-methoxybenzylidene-protected d-glucose .

Industrial Production Methods

Industrial production of Amicoumacin B typically involves fermentation processes using Bacillus species. The crude extract obtained from the fermentation broth is subjected to multiple rounds of high-performance liquid chromatography (HPLC) to purify the target compound . This method ensures the isolation of Amicoumacin B in sufficient quantities for further research and application.

Chemical Reactions Analysis

Types of Reactions

Amicoumacin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions involving Amicoumacin B include acetyl-CoA for acylation reactions and ethyl acetate for extraction processes . The reactions are typically carried out under controlled temperature conditions, such as 25°C for initial reactions and 12°C for subsequent incubations .

Major Products Formed

The major products formed from the reactions involving Amicoumacin B include N-acetyl-amicoumacins, which lack antibacterial activity . These products are often studied to understand the impact of chemical modifications on the biological properties of Amicoumacin B.

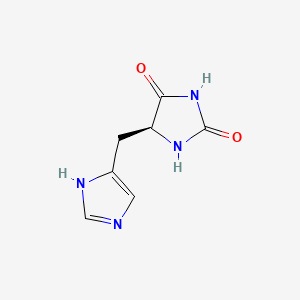

Mechanism of Action

Amicoumacin B exerts its effects by inhibiting bacterial growth through the inhibition of ribosomal translation . The binding site of Amicoumacin B is located near the E-site codon of mRNA on the ribosome . Unlike other translation inhibitors, Amicoumacin B stabilizes the mRNA rather than clashing with it, leading to a unique mode of translation inhibition . This stabilization reduces the rate of polypeptide synthesis and decreases the activity of translating ribosomes .

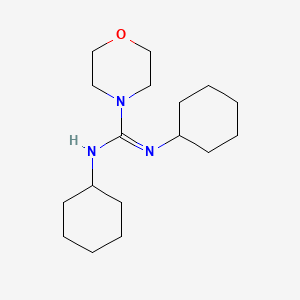

Comparison with Similar Compounds

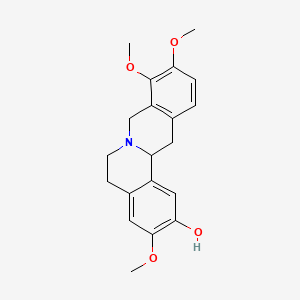

Amicoumacin B is part of a larger family of amicoumacin antibiotics, which includes compounds such as Amicoumacin A, Amicoumacin C, and lipoamicoumacins . These compounds share a similar dihydroisocoumarin structure but differ in their side chains and biological activities . For instance, lipoamicoumacins A-D exhibit different antibacterial and cytotoxic activities compared to Amicoumacin B . The unique structural features and biological properties of Amicoumacin B make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name |

3-amino-4,5-dihydroxy-6-[[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]amino]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-9(2)6-12(22-19(28)18(27)17(26)11(21)8-15(24)25)14-7-10-4-3-5-13(23)16(10)20(29)30-14/h3-5,9,11-12,14,17-18,23,26-27H,6-8,21H2,1-2H3,(H,22,28)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXFXXGTOVWWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1CC2=C(C(=CC=C2)O)C(=O)O1)NC(=O)C(C(C(CC(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82768-33-0 | |

| Record name | Hexonic acid, 3-amino-2,3,6-trideoxy-6-((1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)amino)-6-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082768330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate](/img/structure/B1203165.png)

![hexyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1203166.png)

![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)